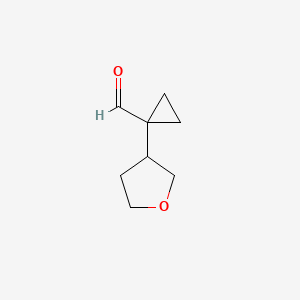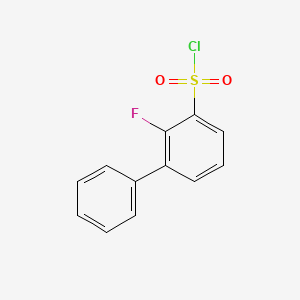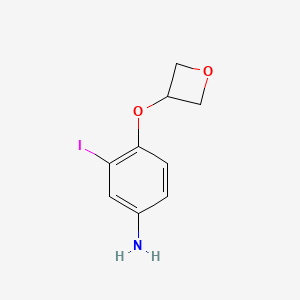
3-Iodo-4-(oxetan-3-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10INO2 It is characterized by the presence of an iodine atom, an oxetane ring, and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(oxetan-3-yloxy)aniline typically involves the iodination of aniline derivatives followed by the introduction of the oxetane ring. One common method starts with the iodination of aniline to produce p-iodoaniline. This is achieved by reacting aniline with iodine in the presence of sodium bicarbonate and water at low temperatures . The resulting p-iodoaniline is then subjected to further reactions to introduce the oxetane ring, often through cyclization reactions involving epoxides or other suitable precursors .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while reduction reactions can produce deiodinated aniline derivatives .
Aplicaciones Científicas De Investigación
3-Iodo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Iodo-4-(oxetan-3-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Iodoaniline: Similar structure but lacks the oxetane ring.
3-Iodoaniline: Similar structure but lacks the oxetane ring.
4-(Oxetan-3-yloxy)aniline: Similar structure but lacks the iodine atom.
Uniqueness: 3-Iodo-4-(oxetan-3-yloxy)aniline is unique due to the combination of the iodine atom and the oxetane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
3-iodo-4-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10INO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
Clave InChI |
DNOAIMGYOMXXRF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=C(C=C(C=C2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
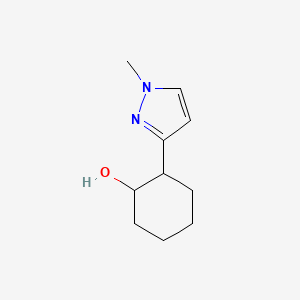
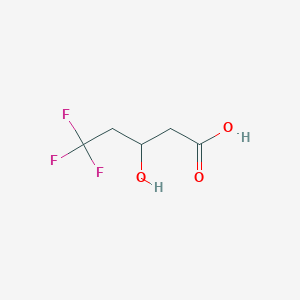

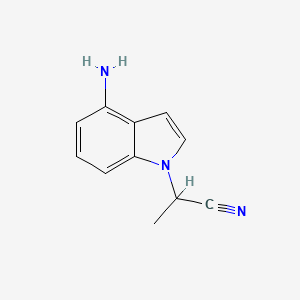

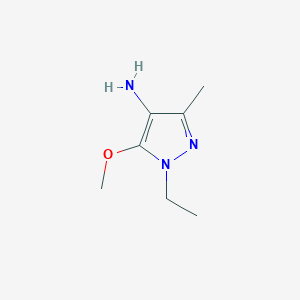
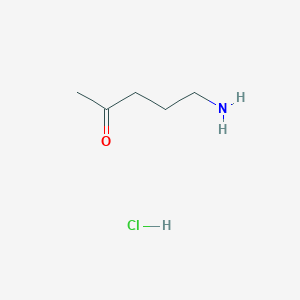
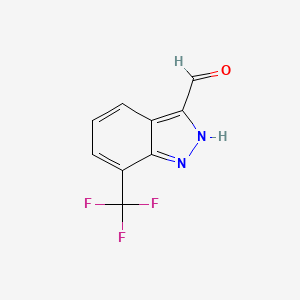
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
